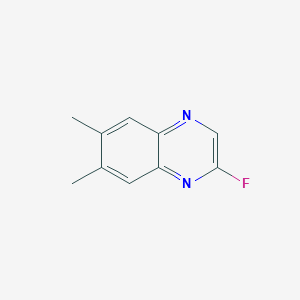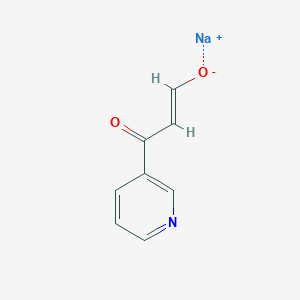
7-Amino-3-methyl-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-methyl-1H-2-benzopyran-1-one: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methyl-1H-2-benzopyran-1-one.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the 7th position. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-3-methyl-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Amino-3-methyl-1H-2-benzopyran-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Amino-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 7th position allows the compound to form hydrogen bonds and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact mechanism of action depends on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Amino-4-methyl-1H-2-benzopyran-1-one: Similar structure with a methyl group at the 4th position.
7-Amino-3-ethyl-1H-2-benzopyran-1-one: Similar structure with an ethyl group at the 3rd position.
7-Amino-3-methyl-1H-2-benzopyran-2-one: Similar structure with a different position of the carbonyl group.
Uniqueness: 7-Amino-3-methyl-1H-2-benzopyran-1-one is unique due to the specific positioning of the amino and methyl groups on the benzopyran ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
62252-22-6 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
7-amino-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3 |
Clé InChI |
BWIQYJPYRRUHPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)





![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)

